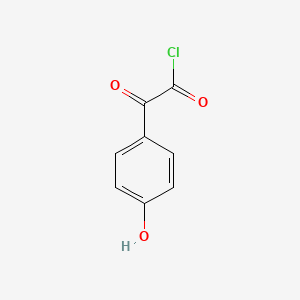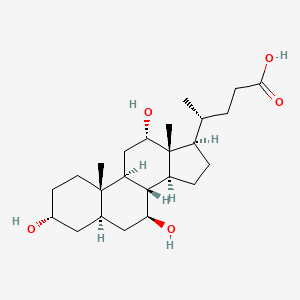
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C12H17NO3S This compound features a unique azetidine ring structure substituted with a thiophene group and a tert-butyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester involves the Steglich esterification . This reaction typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol. The reaction conditions are mild, making it suitable for substrates that are sensitive to harsher conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of Steglich esterification can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a phenyl group instead of a thiophene ring.
3-Hydroxy-3-furylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with phenyl or furan rings.
Propiedades
Número CAS |
398489-30-0 |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-thiophen-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-11(2,3)16-10(14)13-7-12(15,8-13)9-5-4-6-17-9/h4-6,15H,7-8H2,1-3H3 |
Clave InChI |
RGNBREKSXRXNRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)







![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)

![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)



